molecular formula C7H7N3O2S B13122785 Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate

Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B13122785
M. Wt: 197.22 g/mol
InChI Key: RYLXWAJUJNSUOJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H7N3O2S . It is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of enaminones with hydrazines in the presence of suitable catalysts . One common method includes the use of iodine as a catalyst in a cascade reaction, which facilitates the formation of the pyrazole ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate stands out due to its thieno[2,3-c]pyrazole ring system, which imparts unique chemical and biological properties. This structure differentiates it from other pyrazole derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

methyl 3-amino-2H-thieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C7H7N3O2S/c1-12-7(11)4-2-3-5(8)9-10-6(3)13-4/h2H,1H3,(H3,8,9,10)

InChI Key

RYLXWAJUJNSUOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2S1)N

Origin of Product

United States

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